17-O-Demethylgeldanamycin is a derivative of geldanamycin, an ansamycin antibiotic known for its potent inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in the stabilization and function of various oncoproteins. The compound is primarily produced by the actinomycete strain DEM20745, isolated from soil in Indonesia, and has shown potential as a precursor for developing anticancer therapies due to its cytotoxic properties and lower hepatotoxicity compared to its parent compound, geldanamycin .
The primary source of 17-O-Demethylgeldanamycin is the actinomycete DEM20745, which has been identified as an efficient producer of this compound during fermentation processes. This strain is notable for yielding significant amounts of the compound, reaching concentrations of up to 17 mg/L in fermentation broths . The biosynthetic pathway leading to 17-O-Demethylgeldanamycin involves polyketide synthase modules that facilitate the transformation of precursor molecules into this bioactive compound.
The synthesis of 17-O-Demethylgeldanamycin can be achieved through both biosynthetic and semi-synthetic methods. The natural biosynthesis involves fermentation of the producing strain under optimized conditions that promote the production of this compound.
Technical Details:
The molecular structure of 17-O-Demethylgeldanamycin retains the core features of geldanamycin but lacks a methoxy group at the C-17 position. This modification alters its pharmacological properties and enhances its solubility.
Data:
17-O-Demethylgeldanamycin undergoes various chemical reactions that are crucial for its biological activity. These include redox reactions that are facilitated by cytochrome P450 enzymes, which can lead to the formation of reactive oxygen species.
Technical Details:
The primary mechanism through which 17-O-Demethylgeldanamycin exerts its effects is by inhibiting Hsp90. This inhibition disrupts the chaperone function of Hsp90, leading to the degradation of client proteins that are critical for cancer cell survival.
Data:
Relevant Data or Analyses:
17-O-Demethylgeldanamycin has significant applications in cancer research due to its ability to inhibit Hsp90. Its reduced toxicity profile compared to geldanamycin makes it a promising candidate for further development into anticancer therapies.
The geldanamycin polyketide synthase (GdmPKS) cluster in Streptomyces hygroscopicus directs the assembly of the ansamycin scaffold through a multistep enzymatic cascade. The biosynthesis initiates with 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit, extended by seven modules incorporating acetate, propionate, and methoxyacetate extender units [9] [10]. Post-PKS tailoring modifications—including hydroxylation, methylation, oxidation, and carbamoylation—yield mature geldanamycin. Key intermediates like 17-O-demethylgeldanamycin (17-O-DMG) arise from incomplete C-17 methylation, as observed in S. hygroscopicus DEM20745, where it constitutes the primary ansamycin product (titer: 17 mg/L) [1].
Genetic disruptions elucidate the sequence of post-PKS modifications:
Table 1: Impact of Genetic Modifications on GdmPKS Intermediates
Gene Disrupted | Function | Key Intermediate(s) | Biosynthetic Block |
---|---|---|---|
gdmP | C-4,5 dehydrogenase | 4,5-Dihydrogeldanamycin | Oxidation at C-4,5 |
gdmN | C-7 carbamoyltransferase | 7-O-Descarbamoyl-7-hydroxygeldanamycin | Carbamoylation |
gel7 | Benzoquinone oxidase | 17-Demethoxy-reblastatin | Quinone formation |
Mutasynthesis exploits precursor-directed biosynthesis to generate novel geldanamycin analogs. By blocking AHBA biosynthesis in S. hygroscopicus and feeding alternative benzoic acid derivatives, the polyketide backbone incorporates non-native aromatic moieties. This approach yields analogs like 17-O-demethylreblastatin, a subnormal intermediate identified in S. hygroscopicus 17997 during mid-stage fermentation [9]. Bioconversion assays confirm its role in geldanamycin biosynthesis, though with lower efficiency than canonical intermediates.
C(17)-specific modifications leverage the inherent reactivity of the C-17 methoxy group. Nucleophilic displacement with amines produces semisynthetic derivatives, such as:
Table 2: C(17)-Modified Geldanamycin Analogs
Analog | C(17) Modification | Biological Significance | |
---|---|---|---|
17-O-Demethylgeldanamycin | Hydroxyl group | Biosynthetic precursor to geldanamycin | |
17-AAG | Allylamino group | Phase II/III clinical candidate (oncology) | |
17-DMAG | Dimethylaminoethylamino | Enhanced water solubility | |
Thiazinogeldanamycin | Thiazine-fused ring | Novel antibiotic activity | [5] |
Enzymatic tools enable precise modifications to the geldanamycin scaffold:
Chemoenzymatic synthesis combines chemical derivatization with enzymatic reactions. For example, UDP-glycosyltransferase-mediated conjugation generates polar derivatives that overcome solubility limitations of hydrophobic aglycones [3].
S. hygroscopicus strains demonstrate remarkable biosynthetic plasticity:
Strain diversity enables comparative genomics to map tailoring enzymes. For instance, S. hygroscopicus SANK61995 produces reblastatin, implicating C-17 hydroxylation before C-21 oxidation in the pathway [9]. This biosynthetic flexibility positions S. hygroscopicus as a chassis for ansamycin diversification.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0